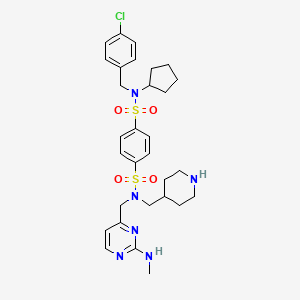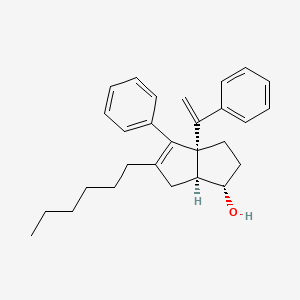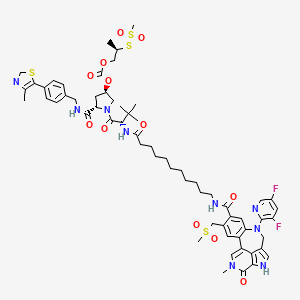
TocP (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TocP (disodium), also known as α-tocopherol phosphate disodium, is a water-soluble derivative of vitamin E. This compound is known for its antioxidant properties and is used in various scientific and industrial applications. It is a white to off-white powder and is often utilized in research to study oxidative stress and its effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α-tocopherol phosphate disodium involves the phosphorylation of α-tocopherol (vitamin E). The process typically includes the reaction of α-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the phosphate ester. The resulting α-tocopherol phosphate is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of α-tocopherol phosphate disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
α-Tocopherol phosphate disodium undergoes various chemical reactions, including:
Oxidation: As an antioxidant, it can undergo oxidation reactions where it scavenges reactive oxygen species (ROS).
Reduction: It can be reduced back to α-tocopherol under certain conditions.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other ROS.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the oxidized form of α-tocopherol phosphate.
Reduction: The major product is α-tocopherol.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, α-tocopherol phosphate disodium is used as an antioxidant to study the effects of oxidative stress on various chemical reactions and processes. It helps in understanding the mechanisms of oxidation and reduction reactions .
Biology
In biological research, this compound is used to study cellular responses to oxidative stress. It is particularly useful in experiments involving cell cultures and animal models to investigate the protective effects of antioxidants on cellular health .
Medicine
In medicine, α-tocopherol phosphate disodium is explored for its potential therapeutic effects. It is studied for its role in preventing oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases .
Industry
Industrially, α-tocopherol phosphate disodium is used in the formulation of skincare and cosmetic products due to its antioxidant properties. It helps in protecting the skin from oxidative damage caused by environmental factors .
Mechanism of Action
The mechanism of action of α-tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This action helps in maintaining cellular integrity and function .
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol: The parent compound of α-tocopherol phosphate disodium, known for its antioxidant properties.
α-Tocopherol acetate: Another derivative of α-tocopherol, used in various applications for its stability and antioxidant effects.
α-Tocopherol succinate: A derivative used for its enhanced stability and bioavailability.
Uniqueness
α-Tocopherol phosphate disodium is unique due to its water solubility, which allows it to be used in aqueous environments where other forms of vitamin E may not be effective. This property makes it particularly useful in biological and medical research where water-soluble antioxidants are required .
Properties
Molecular Formula |
C29H49Na2O5P |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate |
InChI |
InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2 |
InChI Key |
LPWACMVJQSCQOF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


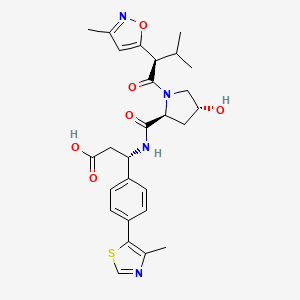

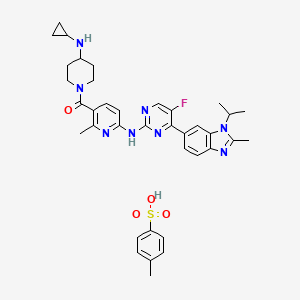
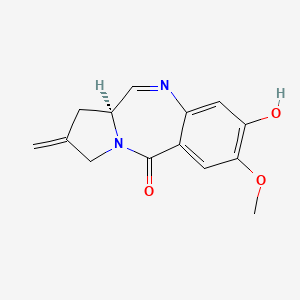
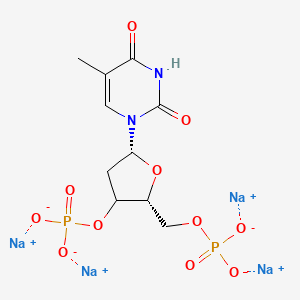
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
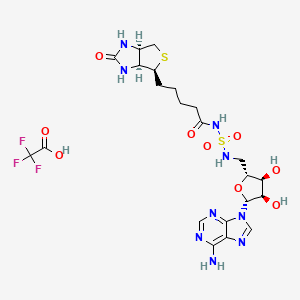
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
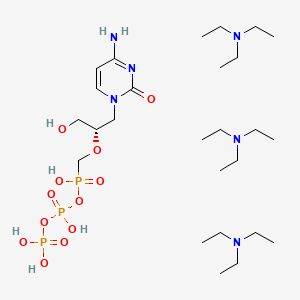
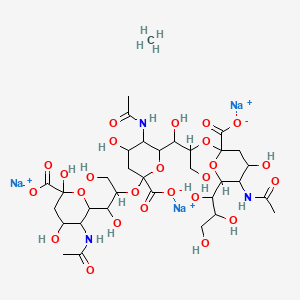
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
